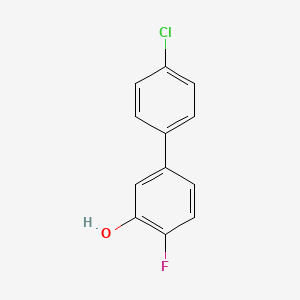
5-(4-Chlorophenyl)-2-fluorophenol
Descripción general
Descripción
5-(4-Chlorophenyl)-2-fluorophenol, commonly known as CPFP, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. CPFP belongs to the class of phenols and is characterized by the presence of a chlorine and fluorine atom on the phenyl ring.
Mecanismo De Acción
The mechanism of action of CPFP is not fully understood. However, it is believed to exert its therapeutic effects by modulating various cellular pathways. CPFP has been shown to inhibit the activity of certain enzymes that are involved in the growth and survival of cancer cells. It has also been found to inhibit the activation of certain signaling pathways that are involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
CPFP has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. CPFP has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. It has also been studied for its antibacterial properties and has been found to be effective against a wide range of bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using CPFP in lab experiments is its high purity and stability. CPFP can be easily synthesized in the lab and purified to obtain a high yield of the product. However, one of the limitations of using CPFP in lab experiments is its potential toxicity. CPFP has been found to exhibit toxic effects on certain cell lines at high concentrations.
Direcciones Futuras
The potential therapeutic applications of CPFP are still being explored. Future research should focus on understanding the mechanism of action of CPFP and identifying its molecular targets. CPFP should be studied for its potential use in combination therapy with other drugs. Moreover, the pharmacokinetic and pharmacodynamic properties of CPFP should be studied to determine its safety and efficacy in humans.
Aplicaciones Científicas De Investigación
CPFP has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. CPFP has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. It has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. CPFP has been studied for its antibacterial properties and has been found to be effective against a wide range of bacterial strains.
Propiedades
IUPAC Name |
5-(4-chlorophenyl)-2-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFO/c13-10-4-1-8(2-5-10)9-3-6-11(14)12(15)7-9/h1-7,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKLJXIIGTXBNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)F)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684214 | |
| Record name | 4'-Chloro-4-fluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)-2-fluorophenol | |
CAS RN |
1261890-49-6 | |
| Record name | 4'-Chloro-4-fluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-(3-Bromo-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B1651338.png)


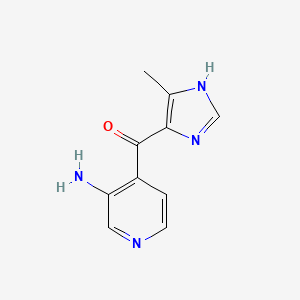

![2-Methyl-1-phenyl-5-[4-(trifluoromethyl)phenyl]pyrrole](/img/structure/B1651346.png)

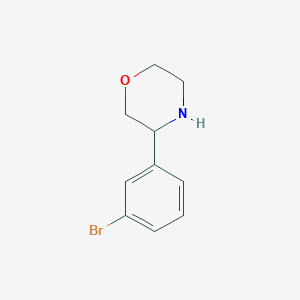
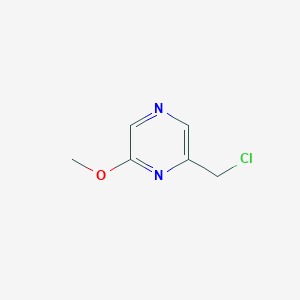
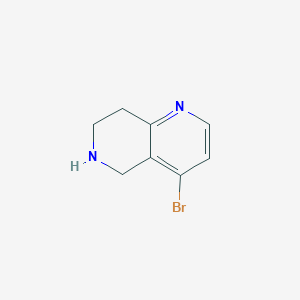
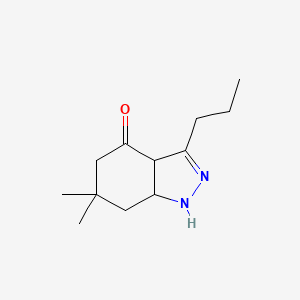


![Ethyl 1-[(3-methylphenyl)methyl]-4-oxo-6-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B1651360.png)